

A Comparative Guide to 3-Aminopropanamide and β -Alanine in Biological Assays

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Compound of Interest

Compound Name: 3-aminopropanamide

Cat. No.: B1594134



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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopropanamide and its structural isomer β -alanine are small molecules with distinct and significant roles in biological systems. While β -alanine is well-recognized for its physiological functions as a precursor to the dipeptide carnosine and as a neurotransmitter, the biological activities of **3-aminopropanamide** are less characterized but of growing interest, particularly in the context of cancer research. This guide provides a comprehensive comparison of their performance in various biological assays, supported by experimental data and detailed methodologies, to aid researchers in evaluating their potential applications.

Chemical Structures

Compound	Structure
3-Aminopropanamide	 3-Aminopropanamide structure
β -Alanine	 β -Alanine structure

Quantitative Data Summary

The following tables summarize the available quantitative data from various biological assays for **3-aminopropanamide** and β -alanine. Direct comparative studies are limited; therefore, data from separate but relevant assays are presented.

Table 1: Cytotoxicity Data

Compound	Cell Line	Assay	Endpoint	Result	Citation
3-Aminopropanamide Derivatives (UPR1282 & UPR1268)	H1975 (Non-small cell lung cancer)	Sulforhodamine B	IC ₅₀	UPR1282: ~1 μM, UPR1268: ~1 μM	[1]
β-Alanine	NT-2, SK-N-MC, SH-SY5Y (Human neuronal cell lines)	Lactic Dehydrogenase Release	ED ₅₀	1945 to 2134 μM	[2]

Table 2: Enzyme Inhibition Data

Compound	Enzyme	Cell Line/System	Assay	Endpoint	Result	Citation
3-Aminopropanamide Derivatives (UPR1282 & UPR1268)	Epidermal Growth Factor Receptor (EGFR)	H1975 (Non-small cell lung cancer)	Western Blot (EGFR autophosphorylation)	IC ₅₀	UPR1282: 0.08 μM, UPR1268: 0.15 μM	[1]
3-Aminobenzamide (a related compound)	Poly(ADP-ribose) Polymerase (PARP)	Various human cell lines	Cell Killing Potentiation	Potential Factor	1.7 to 3.8-fold for methylating agents	[3]

Table 3: Neuroreceptor Interaction Data

Compound	Receptor	Assay Type	Effect	Relative Potency	Citation
β -Alanine	Glycine Receptor (strychnine-sensitive)	Electrophysiology/Binding	Agonist	Glycine \gg β -alanine > taurine	[4]
β -Alanine	GABA-A Receptor	Electrophysiology/Binding	Agonist	Weaker than GABA	[5]
β -Alanine	GABA-C Receptor	Electrophysiology/Binding	Agonist	-	[5]
β -Alanine	NMDA Receptor (glycine co-agonist site)	Electrophysiology/Binding	Co-agonist	-	[5]
3-Aminopropanesulphonamide Analogues	GABA-B Receptor	Electrophysiology (guinea-pig ileum, rat neocortical slices)	Antagonist	pA ₂ values: 4.1 - 4.3	[6]

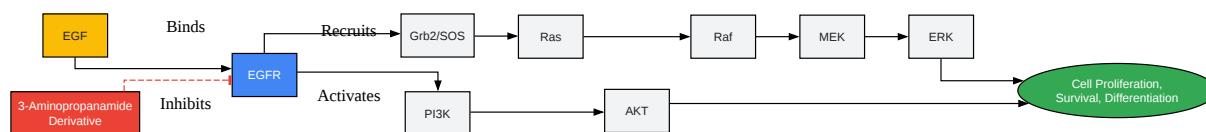
Signaling Pathways and Mechanisms of Action

3-Aminopropanamide

The known biological activities of **3-aminopropanamide** derivatives suggest their involvement in critical cancer-related signaling pathways.

- **EGFR Signaling Pathway:** Certain **3-aminopropanamide** derivatives have been shown to be irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR). [1][7] EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. [8][9][10] By irreversibly binding to EGFR, these **3-aminopropanamide** derivatives block its autophosphorylation and

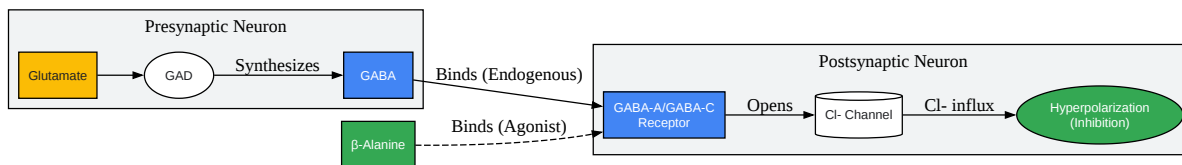
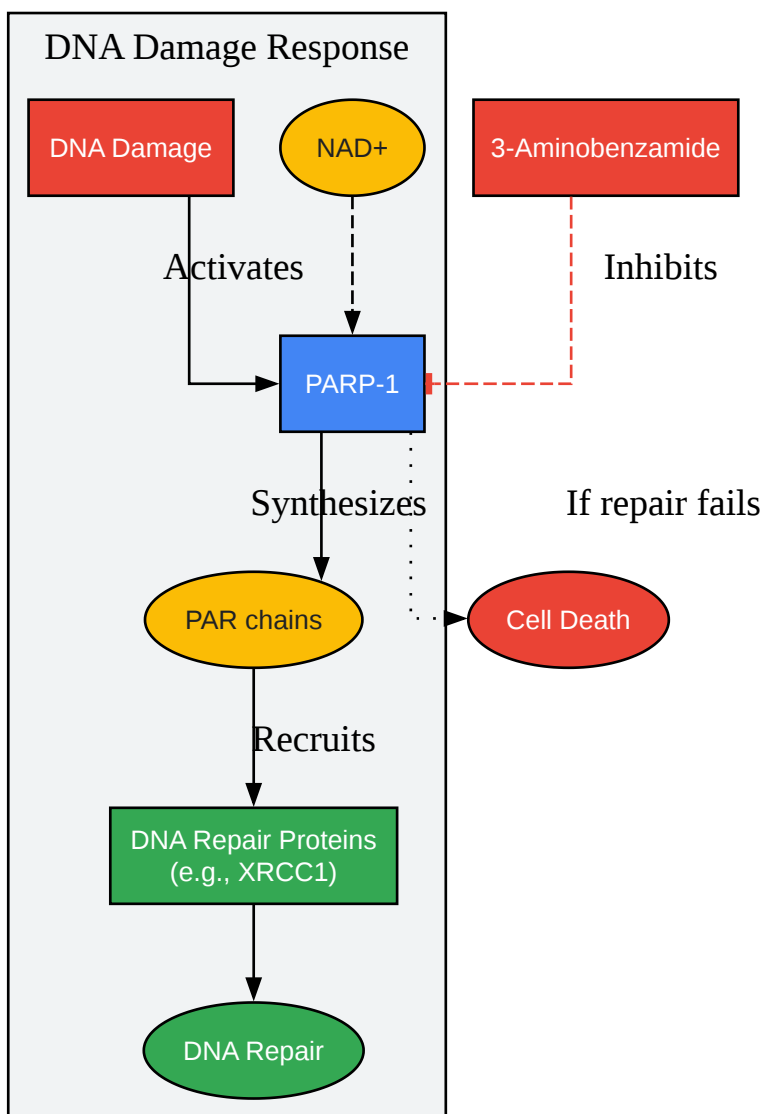
subsequent activation of these downstream pathways, leading to an anti-proliferative effect in cancer cells.

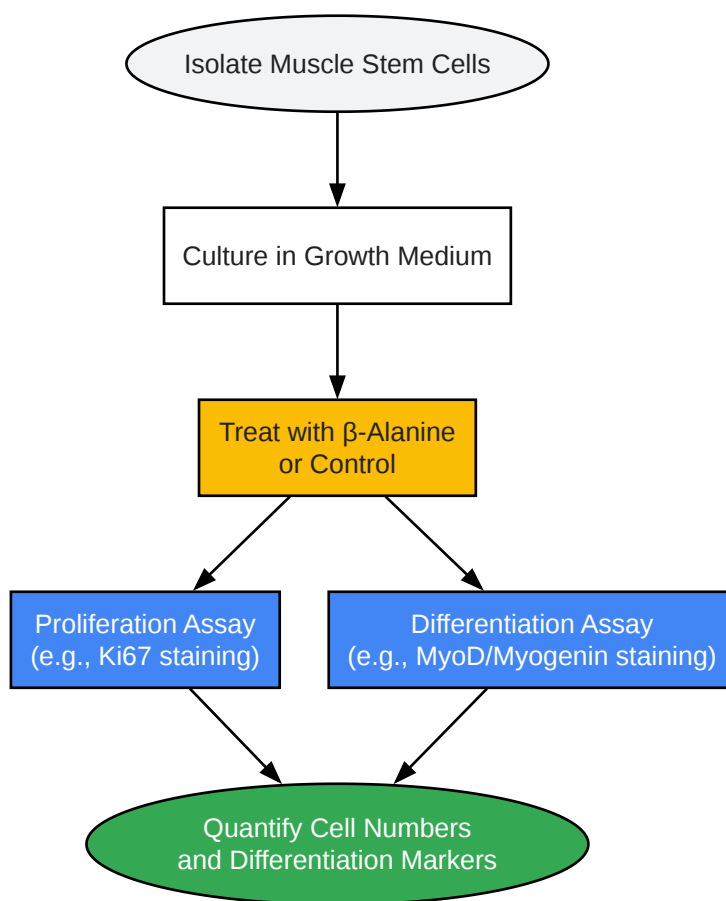


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EGFR Signaling Pathway Inhibition by **3-Aminopropanamide** Derivatives.

- **PARP and DNA Damage Repair:** 3-Aminobenzamide, a structurally related compound, is a known inhibitor of Poly(ADP-ribose) polymerase (PARP).^[3] PARP enzymes, particularly PARP-1, are critical for DNA repair.^{[11][12][13][14][15]} In response to DNA damage, PARP-1 is activated and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins to the site of damage. Inhibition of PARP can lead to the accumulation of DNA damage and cell death, a principle known as synthetic lethality, which is particularly effective in cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations).





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